molecular formula C7H6F2S B1406631 4,5-Difluoro-2-(methyl)thiophenol CAS No. 1806289-18-8

4,5-Difluoro-2-(methyl)thiophenol

Cat. No.: B1406631
CAS No.: 1806289-18-8
M. Wt: 160.19 g/mol
InChI Key: LDJYWZKCVNCZON-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives, such as 4,5-Difluoro-2-(methyl)thiophenol, have been synthesized using various methods. For instance, Southern and co-workers utilized 1,4-dithiane-2,5-diol for 3-nitro-2-substituted thiophenes . In a similar route, Wang developed cycloaddition of 1,4-dithiane-2,5-diol with several ynals in one step that produced 2-substituted thiophene 3-carbaldehyde .


Molecular Structure Analysis

X-ray analysis revealed that a synthesized compound similar to this compound has a monoclinic lattice, space group P21/n, and a volume of 1177.3 Å. Its unit cell consists of four molecules . DFT studies revealed a relatively stable structure, open positions for the molecular interactions, and a crystalline lattice stabilized by hydrogen bonds .

Safety and Hazards

The safety data sheet for a similar compound, 4,5-Difluoro-2-methylphenol, indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Thiophene derivatives, including 4,5-Difluoro-2-(methyl)thiophenol, continue to show promise for new drug investigations . Researchers are exploring new approaches for the synthesis of thiophene derivatives, which have revealed an array of pharmacological and biological effects . These compounds have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties .

Properties

IUPAC Name

4,5-difluoro-2-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJYWZKCVNCZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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